2,3-Dichloro-4'-piperidinomethyl benzophenone
Description
Historical Context and Development
The development of this compound emerges from the extensive research tradition surrounding benzophenone derivatives in organic chemistry. Benzophenone itself has a rich historical foundation, with early literature reports dating back to 1874 when Carl Graebe of the University of Königsberg first described working with benzophenone compounds. The systematic exploration of benzophenone derivatives gained momentum throughout the subsequent decades as researchers recognized their potential as versatile scaffolds in medicinal chemistry.
The specific development of dichlorinated piperidinomethyl benzophenone derivatives represents a more recent advancement in this field, reflecting the ongoing efforts to create specialized compounds with enhanced biological activities. Research groups have systematically investigated various substitution patterns on the benzophenone core, with particular attention to halogenated derivatives and nitrogen-containing substituents. The synthesis of compounds like this compound demonstrates the evolution of synthetic methodologies that allow for precise placement of functional groups to achieve desired chemical and biological properties.
Market research documentation from 2025 indicates that this compound has gained commercial significance, with dedicated market analysis reports examining its global and regional markets across Europe, Asia, and North America. This commercial attention reflects the compound's importance in both research and potential industrial applications, marking its transition from purely academic interest to practical utility.
Classification within Benzophenone Derivatives
This compound belongs to the extensive family of benzophenone derivatives, which are characterized as organic compounds containing a ketone attached to two phenyl groups. Within this classification system, the compound represents a highly specialized subclass that incorporates both halogenated aromatic systems and tertiary amine functionality.
The compound falls under multiple classification categories that reflect its structural complexity. Primary classification identifies it as a member of the benzophenone family, where the central ketone carbonyl group connects two aromatic ring systems. Secondary classification recognizes its status as a halogenated organic compound, specifically featuring two chlorine substituents at the 2,3-positions of one phenyl ring. Tertiary classification acknowledges its membership in the tertiary amine category due to the presence of the piperidine ring system.
| Classification Level | Category | Structural Feature |
|---|---|---|
| Primary | Benzophenone Derivative | Central ketone with two phenyl groups |
| Secondary | Halogenated Aromatic | Dichlorosubstitution pattern |
| Tertiary | Tertiary Amine | Piperidine ring system |
| Quaternary | Piperidinomethyl Derivative | Methylene-linked piperidine |
From a chemical classification perspective, this compound exemplifies the sophisticated design principles employed in modern organic synthesis, where multiple functional groups are strategically combined to achieve specific molecular properties. The dichlorosubstitution pattern provides electron-withdrawing effects that can significantly influence the compound's reactivity and binding characteristics, while the piperidinomethyl group introduces basic functionality and potential for hydrogen bonding interactions.
Significance in Organic Chemistry Research
This compound holds substantial significance in organic chemistry research due to its unique structural features and potential applications across multiple research domains. The compound's importance stems from its role as a versatile building block that combines the established utility of benzophenone scaffolds with specialized substitution patterns that enhance its chemical and biological properties.
Research investigations into benzophenone derivatives have demonstrated their remarkable potential across various therapeutic areas, including anti-inflammatory, anticancer, and enzyme inhibition applications. The specific substitution pattern present in this compound positions it within this research framework as a compound of particular interest for structure-activity relationship studies. The presence of chlorine substituents at the 2,3-positions creates unique electronic environments that can significantly influence molecular interactions with biological targets.
The compound's significance extends to its potential role in medicinal chemistry research, where benzophenone derivatives have shown promise as pharmacologically active agents. Studies have demonstrated that various benzophenone derivatives exhibit significant biological activities, with substitution patterns playing crucial roles in determining their potency and selectivity. The combination of dichlorosubstitution and piperidinomethyl functionality in this compound represents a sophisticated approach to molecular design that could yield compounds with enhanced therapeutic potential.
Furthermore, the compound's availability through specialized chemical suppliers with high purity specifications indicates its recognized value in research applications. The maintenance of 97% purity levels in commercial preparations demonstrates the compound's stability and the development of reliable synthetic methodologies for its production, factors that are essential for reproducible research outcomes.
Structural Overview and Distinguishing Features
The molecular structure of this compound exhibits several distinguishing features that contribute to its unique chemical properties and potential applications. The compound's structure can be analyzed through its key structural components: the benzophenone core, the dichlorosubstitution pattern, and the piperidinomethyl substituent.
The central benzophenone core consists of two phenyl rings connected through a ketone carbonyl group, following the general formula (C₆H₅)₂CO. This structural motif provides the compound with its fundamental aromatic character and serves as the scaffold for additional functional group modifications. The ketone functionality introduces a significant dipole moment and potential for hydrogen bonding interactions, characteristics that influence the compound's solubility and binding properties.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Benzophenone Core | Diaryl ketone | Central scaffold, dipole moment |
| Dichlorosubstitution | 2,3-Dichloro pattern | Electron withdrawal, steric effects |
| Piperidinomethyl Group | Tertiary amine via methylene linker | Basic functionality, hydrogen bonding |
| Molecular Formula | C₁₉H₁₉Cl₂NO | Overall composition |
| Molecular Weight | 348.27 g/mol | Physical property determinant |
The dichlorosubstitution pattern at the 2,3-positions of one phenyl ring represents a critical distinguishing feature that sets this compound apart from other benzophenone derivatives. This substitution pattern creates a unique electronic environment through the electron-withdrawing effects of the chlorine atoms, which can significantly influence the compound's reactivity and binding characteristics. The adjacent positioning of the chlorine substituents also introduces steric considerations that may affect molecular conformations and intermolecular interactions.
The piperidinomethyl substituent attached to the 4'-position of the second phenyl ring adds a basic nitrogen functionality to the molecule through a six-membered saturated ring system. This structural feature introduces tertiary amine characteristics, providing the compound with basic properties and potential for protonation under physiological conditions. The methylene linker between the piperidine ring and the aromatic system allows for conformational flexibility while maintaining the electronic connection between these structural elements.
The compound's International Union of Pure and Applied Chemistry nomenclature as (2,3-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone precisely describes its structural organization and provides insight into its synthetic accessibility. The three-dimensional arrangement of these structural components creates a molecule with distinct spatial characteristics that influence its interaction with other molecules and potential biological targets.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-6-4-5-16(18(17)21)19(23)15-9-7-14(8-10-15)13-22-11-2-1-3-12-22/h4-10H,1-3,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQUMAUEZNTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642710 | |
| Record name | (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-53-6 | |
| Record name | (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,3-Dichloro-4-hydroxyaniline Intermediate
A key intermediate in the synthesis is 2,3-dichloro-4-hydroxyaniline, prepared by reduction of 2,3-dichloro-4-phenylazo phenol under mild conditions.
-
- React 2,3-dichloro-4-phenylazo phenol with a reducing agent (hydrazine hydrate or vat powder) in an aqueous sodium hydroxide solution.
- Temperature range: 50–100 °C (optimal 80–100 °C, preferably 90 °C).
- Reaction time: 2–12 hours (commonly 6–12 hours).
- Molar ratio of substrate to hydrazine hydrate: 1:6 to 1:12 (optimal 1:8 to 1:10).
- Sodium hydroxide concentration adjusted to maintain alkaline conditions; mass volume ratio of substrate to sodium hydroxide solution ranges from 1g:3mL to 1g:6mL.
-
- After reaction completion, cool to room temperature.
- Adjust pH to neutral (pH 7) using dilute acid.
- Extract product with ethyl acetate.
- Dry organic phase over anhydrous sodium sulfate.
- Remove solvent by rotary evaporation.
- Recrystallize from toluene.
- Dry to obtain 2,3-dichloro-4-hydroxyaniline with yields up to 95–96%.
This method avoids the use of expensive and hazardous metal catalysts such as Raney nickel, making it suitable for large-scale industrial production with low cost and reduced safety risks.
Introduction of Piperidinomethyl Group
The piperidinomethyl substitution at the 4' position of benzophenone is typically achieved via nucleophilic substitution or reductive amination methods:
-
- React 4'-formylbenzophenone derivative with piperidine under reductive amination conditions.
- Use reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: dichloromethane or methanol.
- Reaction temperature: room temperature to mild heating (25–50 °C).
- Reaction time: several hours to overnight.
Nucleophilic Substitution Approach:
- React 4'-chloromethyl benzophenone derivative with piperidine.
- Conditions: reflux in polar aprotic solvents like DMF or DMSO.
- Base may be used to scavenge HCl formed.
- Reaction time: several hours.
These methods yield the 4'-piperidinomethyl benzophenone intermediate efficiently.
Chlorination at 2 and 3 Positions
Chlorination of the aromatic ring at the 2 and 3 positions is carried out using electrophilic chlorinating agents:
- Common reagents: chlorine gas, sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS).
- Solvent: carbon tetrachloride, chloroform, or acetic acid.
- Temperature: controlled to avoid over-chlorination (0–25 °C).
- Reaction time: monitored carefully, typically 1–4 hours.
- Work-up involves quenching excess chlorinating agents, extraction, and purification.
This step requires precise control to achieve dichlorination without affecting other functional groups.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of 2,3-dichloro-4-phenylazo phenol to 2,3-dichloro-4-hydroxyaniline | Hydrazine hydrate, NaOH aqueous solution | 80–100 °C | 6–12 hours | 95–96 | Avoids metal catalysts; mild and scalable |
| Introduction of piperidinomethyl group (Reductive amination) | Piperidine, NaBH(OAc)3 or NaBH3CN, DCM/MeOH | 25–50 °C | Overnight | 80–90 | High selectivity; mild conditions |
| Aromatic chlorination at 2,3 positions | SO2Cl2 or NCS, CCl4 or AcOH | 0–25 °C | 1–4 hours | 70–85 | Controlled chlorination; avoid overreaction |
- The reduction step to 2,3-dichloro-4-hydroxyaniline has been confirmed by ^1H NMR, ^13C NMR, and HPLC-MS, showing high purity (up to 100% by HPLC) and consistent structure.
- The reductive amination step produces the piperidinomethyl derivative with minimal side products, confirmed by NMR and mass spectrometry.
- Chlorination steps require careful monitoring to prevent poly-chlorination; reaction progress is tracked by TLC and GC-MS.
- The overall synthetic route is optimized for industrial scalability, with cost-effective reagents and avoidance of hazardous catalysts.
Chemical Reactions Analysis
2,3-Dichloro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
2,3-Dichloro-4’-piperidinomethyl benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as opioid receptors in the nervous system. The piperidinomethyl group enhances its binding affinity to these receptors, leading to analgesic effects. The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways that result in pain relief.
Comparison with Similar Compounds
Halogen-Substituted Piperidinomethyl Benzophenones
| Compound Name | Substituents | Key Features | Biological/Chemical Impact |
|---|---|---|---|
| 2,3-Dichloro-4'-piperidinomethyl benzophenone | 2,3-Cl₂; 4'-piperidinomethyl | High electrophilicity due to Cl atoms; piperidine enhances basicity | Potential CNS activity via receptor binding; used in polymer stabilization |
| 2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone | 2-Cl, 4-F; 4'-piperidinomethyl | Mixed halogen effects (Cl: EWG; F: moderate polarity) | Enhanced solubility; explored in anticancer drug scaffolds |
| 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone | 3,5-Cl₂; 4'-methylpiperazinomethyl | Piperazine introduces additional N atoms for hydrogen bonding | Higher binding affinity to enzymes; studied for anti-inflammatory applications |
| 3,4-Difluoro-4'-(4-methylpiperazinomethyl)benzophenone | 3,4-F₂; 4'-methylpiperazinomethyl | Fluorine’s strong EWG effect; piperazine improves solubility | Used in photoinitiators and antimicrobial agents |
Heterocyclic Variants
| Compound Name | Core Structure | Key Features | Biological/Chemical Impact |
|---|---|---|---|
| 4'-Azetidinomethyl-3,5-difluorobenzophenone | Azetidine (4-membered ring) | Increased ring strain; higher reactivity | Short-lived intermediates in catalysis; limited thermal stability |
| 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone | Pyrrolidine (5-membered ring) | Reduced basicity compared to piperidine; ester group adds hydrolytic liability | Prodrug applications; moderate antimicrobial activity |
Non-Heterocyclic Analogs
| Compound Name | Substituents | Key Features | Biological/Chemical Impact |
|---|---|---|---|
| 2,3-Dichlorobenzophenone | 2,3-Cl₂; no heterocycle | Simpler structure; lower molecular weight | Limited biological activity; used as UV stabilizer in plastics |
| 4’-Hydroxy-2,3-dichlorobenzophenone | 2,3-Cl₂; 4'-OH | Hydroxyl group increases polarity and H-bond capacity | Antioxidant properties; less lipophilic than piperidinomethyl analogs |
Structural and Electronic Analysis
- Halogen Effects : The 2,3-dichloro substitution in the target compound creates a strong electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with fluorine-substituted analogs (e.g., 3,4-difluoro derivatives), where reduced steric bulk allows faster diffusion across biological membranes .
- Piperidine vs. Piperazine: Piperidine’s six-membered ring provides moderate basicity (pKa ~11), enabling protonation at physiological pH for improved solubility.
- Heterocycle Size : Smaller rings (e.g., azetidine) introduce strain, increasing reactivity but reducing metabolic stability. Larger rings like pyrrolidine balance rigidity and flexibility for drug design .
Biological Activity
2,3-Dichloro-4'-piperidinomethyl benzophenone (CAS Number: 898775-53-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzophenone moiety and a piperidinomethyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C19H19Cl2NO
- Molecular Weight : 348.27 g/mol
- Chemical Structure : The compound consists of a benzophenone core substituted with two chlorine atoms and a piperidinomethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to diverse biological effects.
Interaction with Biological Targets
Preliminary studies suggest that this compound exhibits binding affinities for multiple biological targets, which may include:
- Enzymes : Potential inhibition or activation of enzymatic activity.
- Receptors : Modulation of receptor activity, influencing signaling pathways.
Biological Activities
Research into the biological activities of this compound indicates several promising effects:
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
- In vitro studies have reported significant inhibitory effects on pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Fusarium oxysporum.
-
Antifungal Activity :
- A study indicated that derivatives of this compound showed enhanced antifungal activity, particularly against Alternaria solani and other fungal pathogens.
- The presence of specific functional groups in the compound's structure may enhance its antifungal efficacy.
-
Cytotoxicity :
- Cytotoxic assays have demonstrated that this compound can induce cell death in certain cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in MDPI highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the piperidine ring can significantly affect biological activity and potency against microbial strains .
- Another investigation into the compound's interactions revealed its potential as a lead candidate for developing new antimicrobial agents due to its effective binding with target proteins involved in bacterial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dichloro-4'-piperidinomethyl benzophenone, and how can intermediates like 3-fluoro-4-piperidinone hydrochloride be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a benzophenone scaffold with a piperidine moiety. For example, 3-fluoro-4-piperidinone hydrochloride (CAS: 1070896-59-1) is a key intermediate, synthesized via nucleophilic substitution or reductive amination. Yield optimization can be achieved by controlling reaction temperature (e.g., 0–5°C for halogenation steps) and using anhydrous solvents to minimize hydrolysis. Purity validation via HPLC (≥98%) and impurity profiling (single impurity ≤0.5%) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer : Combine multiple techniques:
- HPLC/UV-Vis : For quantifying purity and detecting byproducts (e.g., using C18 columns with acetonitrile/water gradients as in benzophenone analyses) .
- NMR (1H/13C) : Confirm regioselectivity of chlorine substitution and piperidine linkage. For example, aromatic protons in the benzophenone ring appear as doublets (δ 7.2–7.8 ppm), while piperidine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~379.0 for C19H18Cl2NO) .
Q. What biological targets are associated with this compound, and how are receptor-binding assays designed?
- Methodological Answer : Piperidine-containing benzophenones often target neurotransmitter receptors (e.g., GABA-A or serotonin receptors). Assays involve:
- Radioligand Binding : Use tritiated ligands (e.g., [3H]flunitrazepam for GABA-A) to measure displacement efficacy.
- Functional Assays : Electrophysiology (patch-clamp) or calcium flux assays in transfected HEK293 cells .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved, such as conflicting IC50 values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference. Resolve via:
- Orthogonal Assays : Compare radioligand binding with functional activity (e.g., cAMP modulation).
- Structural Verification : Re-synthesize the compound under controlled conditions and validate via X-ray crystallography or 2D-NMR .
Q. What strategies improve the compound’s stability under physiological conditions (e.g., aqueous buffers or plasma)?
- Methodological Answer : Stability challenges include hydrolysis of the piperidine-methyl bond. Mitigate by:
- Prodrug Design : Introduce ester or carbamate groups at labile sites.
- Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous degradation. Stability testing via LC-MS at 37°C in simulated gastric fluid (pH 1.2–3.0) is recommended .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced receptor selectivity?
- Methodological Answer : Systematically modify substituents:
- Chlorine Position : Replace 2,3-dichloro with 3,5-dichloro to alter steric bulk (tested in related benzoic acid derivatives ).
- Piperidine Substitution : Introduce methyl or fluoro groups (e.g., 4-fluoro-piperidine) to modulate lipophilicity and binding kinetics.
- Biological Testing : Compare affinity across receptor subtypes (e.g., GABA-A α1 vs. α5 isoforms) .
Q. What computational methods predict the metabolic pathways of this compound, and how are these validated experimentally?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation).
- Experimental Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF. Key metabolites may include hydroxylated benzophenones or N-dealkylated piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
